![molecular formula C18H17F2N3O3S B2918872 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2034589-56-3](/img/structure/B2918872.png)
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide
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Description
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H17F2N3O3S and its molecular weight is 393.41. The purity is usually 95%.
BenchChem offers high-quality N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
Fluorinated compounds, particularly those incorporating benzothiazole and thiadiazole scaffolds, are prominent in medicinal chemistry due to their diverse biological activities. Compounds like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole have been synthesized for their potent and selective antiproliferative activity against cancer cell lines such as lung, colon, and breast cancer (Mortimer et al., 2006). Similarly, derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles have shown significant anticancer activities, suggesting the potential of such frameworks in the development of new anticancer agents (Chowrasia et al., 2017).
Pharmacological Studies
The fluorophenyl and thiadiazole groups are often explored for their pharmacological properties. For instance, 4,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives have been investigated for their role as anti-neoplastic agents, with some showing the ability to inhibit tumor cell invasion and potentiate apoptotic effects in cancer models by modulating key signaling pathways (Ningegowda et al., 2016). This illustrates the potential of such compounds in cancer therapy, emphasizing the relevance of detailed studies on similar chemical entities.
Materials Science and Chemistry
Compounds with ether, sulfone, and fluorinated subunits are also significant in materials science. For example, aromatic polyamides incorporating ether and sulfone links, potentially analogous in structural complexity to the query compound, have been prepared and characterized for their excellent solubility and thermal properties, making them suitable for advanced material applications (Hsiao & Huang, 1997). This area of research highlights the versatility of fluorinated and heterocyclic compounds beyond pharmacological uses, extending into high-performance materials.
properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3S/c1-22-15-9-13(20)14(10-16(15)23(2)27(22,25)26)21-17(24)18(7-8-18)11-3-5-12(19)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLVDSRSAAKJPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F)F)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide |
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